2-Formamido-3-(thiazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formamido-3-(thiazol-4-yl)propanoic acid is a chemical compound with the molecular formula C7H8N2O3S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formamido-3-(thiazol-4-yl)propanoic acid typically involves the reaction of thiazole derivatives with formamide and propanoic acid under controlled conditions. One common method includes the use of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Formamido-3-(thiazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
2-Formamido-3-(thiazol-4-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Formamido-3-(thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
2-Aminothiazole: A compound with similar thiazole structure but different functional groups.
Thiazole-4-carboxylic acid: Another thiazole derivative with a carboxylic acid group at the 4-position.
2-Methylthiazole: A thiazole compound with a methyl group at the 2-position.
Uniqueness: 2-Formamido-3-(thiazol-4-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its formamido and propanoic acid groups provide unique reactivity and potential for diverse applications .
Properties
Molecular Formula |
C7H8N2O3S |
---|---|
Molecular Weight |
200.22 g/mol |
IUPAC Name |
2-formamido-3-(1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H8N2O3S/c10-3-8-6(7(11)12)1-5-2-13-4-9-5/h2-4,6H,1H2,(H,8,10)(H,11,12) |
InChI Key |
TYCZAQLANMGNJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)CC(C(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.